5-((4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
Description
This compound features a benzo[f][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen, substituted with a methyl group at position 4 and a ketone at position 3. An amide linkage connects the oxazepine to a pentanoic acid chain, which is further substituted with a thiophen-2-yl group at position 4. The structural complexity suggests possible bioactivity in neurological or anti-inflammatory contexts, given the oxazepine scaffold’s resemblance to benzodiazepines and the thiophene’s prevalence in bioactive molecules .
Properties
IUPAC Name |
5-[(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)amino]-5-oxo-3-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-21-6-7-26-15-5-4-13(11-14(15)19(21)25)20-17(22)9-12(10-18(23)24)16-3-2-8-27-16/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEMOBBXGXVSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC(CC(=O)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetTankyrase (TNKS) , which plays a vital role in cellular processes, making it a suitable target, especially in cancer.
Mode of Action
Computational approaches suggest that such compounds generally interact with their targets by identifying binding regions with their respective amino acids. These are generally indents within the protein surface that have a greater degree of hydrophobic group exposure.
Biochemical Pathways
Similar compounds have been found to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Result of Action
Similar compounds have shown moderate inhibition against all cell lines, suggesting potential antitumor activity.
Biological Activity
The compound 5-((4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid has emerged as a subject of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationship (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃S |
| Molecular Weight | 301.36 g/mol |
| CAS Number | 922054-42-0 |
The unique structure features a tetrahydrobenzo[f][1,4]oxazepine core linked to a thiophene moiety, which is crucial for its biological activity.
Preliminary studies suggest that this compound may interact with specific molecular targets involved in critical biological pathways. The exact mechanisms are still under investigation but are believed to involve modulation of enzyme activities and receptor interactions. For instance, related compounds have shown binding affinity to receptor-interacting protein kinase 1 (RIPK1), which plays a significant role in necroptosis and inflammatory responses .
In Vitro Studies
In vitro experiments have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce differentiation in acute myeloid leukemia (AML) cells. The structure-activity relationship studies indicate that modifications to the oxazepine ring can significantly influence potency and selectivity .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetic profile of the compound. Studies indicate that it possesses moderate bioavailability and favorable distribution characteristics. For example, a related compound demonstrated significant brain uptake and effective inhibition of RIPK1 kinase activity after oral administration .
Case Studies
- Acute Myeloid Leukemia (AML) : A study reported that analogs of the compound induced differentiation in AML cells with varying efficacy based on structural modifications. The most active analog exhibited an EC50 value of approximately 620 nM .
- Inflammatory Disorders : Compounds structurally related to this oxazepine have been evaluated for their ability to suppress necroptotic cell death in models of chronic inflammation, suggesting potential therapeutic applications in conditions like ulcerative colitis and psoriasis .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substituents on the oxazepine ring significantly affect biological activity.
- Increasing lipophilicity generally enhances potency but may compromise metabolic stability.
| Modification | Effect on Activity |
|---|---|
| Methyl group addition | Increased potency |
| Ethyl group substitution | Reduced efficacy |
| Aromatic substitutions | Enhanced selectivity |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of oxazepine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines by inducing apoptosis and modulating cell cycle progression. The specific application of this compound in anticancer therapies is still under investigation but shows promise based on preliminary data.
2. Neuroprotective Effects
The oxazepine framework is known for its neuroprotective effects. Compounds similar to 5-((4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act by inhibiting neuroinflammation and oxidative stress pathways.
3. Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of oxazepine derivatives against various pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes required for bacterial survival positions it as a candidate for developing new antimicrobial agents.
Table 1: Summary of Research Findings
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a related oxazepine compound. The research demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells through the activation of caspase pathways, leading to programmed cell death. The study concluded that modifications to the oxazepine ring could enhance potency and selectivity against cancer cells.
Case Study: Neuroprotective Effects
In a preclinical trial published in Neuroscience Letters, researchers evaluated the neuroprotective effects of an oxazepine derivative on a mouse model of Alzheimer's disease. The results indicated significant improvements in cognitive function and a reduction in amyloid-beta plaque accumulation, suggesting potential therapeutic benefits for cognitive decline associated with neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[f][1,4]thiazepine Derivatives
Example Compound : 5-Substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines (e.g., N-Formyl-5-pentyl derivative) .
- Substituents: A pentyl chain at position 5 vs. the target compound’s methyl group and amide-linked pentanoic acid.
- Implications :
- Sulfur’s larger atomic radius and reduced electronegativity may weaken hydrogen bonding with targets compared to the oxazepine oxygen.
- The pentyl chain in thiazepines enhances hydrophobicity, likely reducing solubility relative to the carboxylic acid in the target compound.
Benzo[f][1,4]oxazepine Derivatives with Aromatic Substituents
Example Compound : 2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide .
- Key Differences: Substituents: A benzyl group at position 2 and a pyridyl-ethylacetamide side chain vs. the target’s thiophene-pentanoic acid chain. Functional Groups: The acetamide and pyridyl groups introduce basicity, contrasting with the carboxylic acid’s acidity.
- Implications :
- The pyridyl group may engage in π-π stacking or hydrogen bonding with receptors, whereas the thiophene’s sulfur could participate in hydrophobic or van der Waals interactions.
- The carboxylic acid in the target compound likely improves solubility (logP ~2.5 estimated) compared to the acetamide derivative (logP ~3.8 estimated).
Thiophene-Containing Bioactive Molecules
Example Compound: 5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid .
- Key Differences: Core Structure: A thiazole ring replaces the oxazepine, and the pentanoic acid is linked to a phenylacetamido group. Electronic Properties: Thiazole’s two heteroatoms increase polarity compared to thiophene.
- Implications: Thiazole’s higher polarity may enhance binding to polar enzyme active sites, while thiophene’s aromaticity could favor interactions with hydrophobic pockets.
Fused Heterocyclic Systems
Example Compound: Thieno[2,3-d]pyridazinone derivatives (e.g., Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate) .
- Key Differences: Ring System: A fused thiophene-pyridazinone core vs. the non-fused oxazepine-thiophene system.
- Implications: Fused systems may exhibit stronger binding to planar receptors (e.g., kinase ATP pockets), whereas the target compound’s flexible pentanoic acid chain could allow for broader target engagement.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between the oxazepine amine and a thiophene-substituted pentanoic acid derivative, analogous to methods in .
- Bioactivity Potential: The thiophene and carboxylic acid groups may synergize to target enzymes like cyclooxygenase (anti-inflammatory) or GABA receptors (neurological), though empirical data are needed.
- ADME Profile : The carboxylic acid moiety suggests favorable renal excretion and oral bioavailability, contrasting with ester-based analogs requiring metabolic activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
